molecular formula C14H16N6O2 B2898863 N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899975-28-1

N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2898863
CAS No.: 899975-28-1
M. Wt: 300.322
InChI Key: CTDDMARRJRORHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a useful research compound. Its molecular formula is C14H16N6O2 and its molecular weight is 300.322. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to target various cancer cell lines .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, a similar compound was found to induce apoptosis in MGC-803 cells, possibly through the mitochondrial pathway . This process involved a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .

Biochemical Pathways

The compound affects the mitochondrial pathway, leading to apoptosis in cancer cells . The mitochondrial pathway is a crucial part of the intrinsic apoptotic pathway, which is one of the main mechanisms by which cells undergo programmed cell death. The up-regulation of pro-apoptotic proteins (Bax, Bak, and PUMA) and down-regulation of anti-apoptotic proteins (Bcl-2 and Mcl-1) lead to a decrease in MMP, which triggers the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates caspase-9/3, leading to apoptosis .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . This is achieved through the activation of the mitochondrial pathway, leading to a series of biochemical reactions that ultimately result in cell death .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-4-20-14-12(18-19-20)13(15-8-16-14)17-10-7-9(21-2)5-6-11(10)22-3/h5-8H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDDMARRJRORHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.